An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate (CAS: 1467674-33-4)
An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate (CAS: 1467674-33-4)
A Keystone Building Block for Modern Medicinal Chemistry
Introduction: The Rising Prominence of the Oxetane Moiety
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacological properties is paramount. Among the structural motifs that have garnered significant attention are small, strained heterocyclic systems. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable scaffold.[1] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional conformation—makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] The incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, and metabolic fate, often leading to improved "drug-like" characteristics.[1] Ethyl 2-(oxetan-3-ylidene)propanoate, a functionalized oxetane, represents a key building block for introducing this valuable motif into more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-(oxetan-3-ylidene)propanoate is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1467674-33-4 | [2][3] |
| Molecular Formula | C₈H₁₂O₃ | [2][3] |
| Molecular Weight | 156.18 g/mol | [2][3] |
| IUPAC Name | ethyl 2-(oxetan-3-ylidene)propanoate | [3] |
| Synonyms | 2-Oxetan-3-yl-propionic acid ethyl ester, Ethyl 2-(3-oxetanylidene)propanoate | [2] |
| Purity | Available up to >97% | [4] |
Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate: A Mechanistic Approach
The synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate is most effectively achieved through an olefination reaction of oxetan-3-one. The exocyclic double bond in the target molecule strongly suggests a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction as the key transformation. The HWE reaction is often preferred in industrial settings due to the easier removal of the phosphate byproduct.
Proposed Synthetic Route: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphonate carbanion with a carbonyl compound. For the synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate, the key reagents are oxetan-3-one and a phosphonate ester, such as triethyl 2-phosphonopropionate.
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
Materials:
-
Oxetan-3-one
-
Triethyl 2-phosphonopropionate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Olefination Reaction: Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 2-(oxetan-3-ylidene)propanoate.
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} }
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8-5.0 | m | 2H | Oxetane -CH₂- |
| ~4.6-4.8 | m | 2H | Oxetane -CH₂- |
| 4.21 | q | 2H | -O-CH₂-CH₃ |
| 2.05 | s | 3H | =C-CH₃ |
| 1.30 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~150 | =C(CH₃)- |
| ~125 | =C(oxetane)- |
| ~70 | Oxetane -CH₂- |
| ~61 | -O-CH₂- |
| ~16 | =C-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Predicted IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~980 | Strong | C-O-C stretch (oxetane ring) |
Mass Spectrometry
-
Expected [M+H]⁺: 157.08
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of the oxetane ring make it a valuable motif in drug design.[1] Ethyl 2-(oxetan-3-ylidene)propanoate serves as a versatile building block for incorporating this functionality into drug candidates.
-
Bioisosteric Replacement: The oxetane moiety can serve as a bioisostere for gem-dimethyl or carbonyl groups, which are common in many drug molecules. This substitution can lead to improved metabolic stability and reduced lipophilicity.[1]
-
Solubility Enhancement: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.
-
Vectorial Exit: The three-dimensional structure of the oxetane can be exploited to orient substituents in a specific vector, allowing for fine-tuning of interactions with biological targets.
-
Novel Chemical Space: The incorporation of the oxetane-3-ylidene moiety provides access to novel chemical space, enabling the development of compounds with unique pharmacological profiles and intellectual property positions.
While specific biological activity for Ethyl 2-(oxetan-3-ylidene)propanoate has not been extensively reported in the public domain, related oxetane-containing compounds have shown a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[5]
dot digraph "Drug_Discovery_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} }
Caption: Role in drug discovery property modulation.
Safety and Handling
Ethyl 2-(oxetan-3-ylidene)propanoate should be handled in a well-ventilated fume hood by trained personnel.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Store in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 2-(oxetan-3-ylidene)propanoate is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, primarily through the Horner-Wadsworth-Emmons reaction, provides a reliable route to this important intermediate. The incorporation of the oxetane-3-ylidene moiety into drug candidates offers a powerful strategy for modulating physicochemical properties and exploring novel chemical space. As the demand for drug candidates with improved pharmacological profiles continues to grow, the utility of specialized building blocks like Ethyl 2-(oxetan-3-ylidene)propanoate is expected to increase significantly.
References
- Guidechem. Ethyl 2-(oxetan-3-ylidene)propanoate 1467674-33-4 wiki. Available at: https://www.guidechem.com/wiki/ethyl-2-(oxetan-3-ylidene)
- SynHet. Ethyl 2-(oxetan-3-ylidene)propanoate. Available at: https://www.synhet.
- LabSolu. ethyl 2-(oxetan-3-ylidene)propanoate. Available at: https://labsolu.
- CP Lab Safety. ethyl 2-(oxetan-3-ylidene)propanoate, min 97%, 10 grams. Available at: https://www.cplabsafety.
- BLD Pharm. 1467674-33-4|ethyl 2-(oxetan-3-ylidene)propanoate. Available at: https://www.bldpharm.com/products/1467674-33-4.html
- ChemBK. ethyl 2-(oxetan-3-ylidene)propanoate. Available at: https://www.chembk.com/en/chem/1467674-33-4
- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6358356/
- Achmem. ethyl 2-(oxetan-3-ylidene)propanoate. Available at: https://www.achmem.com/products/bdjhh049521.html
- EON Biotech. ethyl 2-(oxetan-3-ylidene)propanoate – (1467674-33-4). Available at: https://www.eonbiotech.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. Available at: https://pubs.acs.org/doi/10.1021/jm9018788
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. guidechem.com [guidechem.com]
- 3. Ethyl 2-(oxetan-3-ylidene)propanoate [synhet.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]

